Product packaging for C12H9Cl2NO2(Cat. No.:)

C12H9Cl2NO2

Cat. No.: B1236828
M. Wt: 270.11 g/mol
InChI Key: IILDQBBNCMYHPD-UHFFFAOYSA-N
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Description

Historical Perspectives in Quinolone Chemistry and Related Halogenated Nitrogen Heterocycles

The story of quinolones began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. wikipedia.orgmdpi.com Although technically a naphthyridine, nalidixic acid is considered the first-generation quinolone and was initially used to treat urinary tract infections. wikipedia.orgrjptonline.org This discovery paved the way for the synthesis of over 10,000 analogs, though only a select few have been clinically adopted. wikipedia.org The first generation of quinolones, including compounds like pipemidic acid and oxolinic acid, offered marginal improvements over nalidixic acid. wikipedia.orgrjptonline.org

A significant breakthrough in quinolone development was the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, giving rise to the fluoroquinolones. mdpi.comrjptonline.org This modification, seen in second-generation quinolones like norfloxacin (B1679917) and ciprofloxacin, dramatically broadened the spectrum of activity to include both Gram-negative and some Gram-positive bacteria. wikipedia.orgmdpi.comrjptonline.org Subsequent generations have further expanded this activity. wikipedia.org

The development of halogenated nitrogen heterocycles is a broader field that has seen significant advancements. These compounds are integral to many pharmaceuticals, agrochemicals, and functional materials. frontiersin.org The introduction of halogen atoms can significantly influence a molecule's properties, and modern synthetic methods have focused on achieving high selectivity in halogenation reactions. mdpi.com Electrophilic halogenating agents are used to activate unsaturated bonds, leading to the formation of various heterocyclic structures. mdpi.com

Structural Isomerism and Diverse Chemical Scaffolds Corresponding to C12H9Cl2NO2

The molecular formula this compound can manifest as a multitude of structural isomers. These isomers, while having the same atomic composition, differ in the connectivity of their atoms, leading to distinct chemical entities with different properties and applications.

Some prominent examples of compounds with this formula include:

Ethyl 4,6-dichloroquinoline-3-carboxylate: This compound features a quinoline (B57606) core, a bicyclic aromatic structure containing a nitrogen atom. guidechem.comfishersci.ca The quinoline ring is substituted with two chlorine atoms and an ethyl carboxylate group. It is noted as a pharmaceutical intermediate. fishersci.ca

Ethyl 2,4-dichloroquinoline-3-carboxylate: Similar to the previous example, this isomer also has a dichloro-substituted quinoline core with an ethyl carboxylate group, but with a different substitution pattern. researchgate.netiucr.org

2,6-Dichloro-N-(furan-2-ylmethyl)benzamide: This isomer is a benzamide (B126) derivative, characterized by a central amide linkage. ontosight.ai It contains a dichlorinated benzene (B151609) ring and a furan (B31954) ring, another type of heterocycle. ontosight.ai

Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate: This compound is an acrylate (B77674) derivative, featuring a carbon-carbon double bond conjugated with both a cyano group and a carbonyl group. chemdiv.com

[5-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol: This isomer contains a pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, substituted with chlorine, a chlorophenoxy group, and a hydroxymethyl group. angenechemical.com

Leuco-2,6-dichlorophenolindophenol: This compound is the reduced, or "leuco," form of 2,6-dichlorophenolindophenol, a redox indicator. glpbio.com

The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, revealing that the quinoline and carboxylate groups are nearly perpendicular to each other. researchgate.netiucr.org

Table 1: Examples of Isomers with the Molecular Formula this compound

Compound Name CAS Number Chemical Class Key Structural Features
Ethyl 4,6-dichloroquinoline-3-carboxylate 24782-38-5 Quinoline derivative Dichloro-substituted quinoline ring, ethyl ester group. guidechem.comfishersci.ca
Ethyl 2,4-dichloroquinoline-3-carboxylate Not specified Quinoline derivative Dichloro-substituted quinoline ring, ethyl ester group. researchgate.netiucr.org
2,6-Dichloro-N-(furan-2-ylmethyl)benzamide Not specified Benzamide derivative Dichlorinated benzene ring, furan ring, amide linkage. ontosight.ai
Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate 7324-89-2 Acrylate derivative Dichlorophenyl group, cyano group, ethyl ester. chemdiv.comchemrxiv.org
[5-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol Not specified Pyridine derivative Chloro-substituted pyridine ring, chlorophenoxy group. angenechemical.com
Leuco-2,6-dichlorophenolindophenol 2099-87-8 Indophenol derivative Reduced form of a redox indicator. glpbio.com

Significance of this compound Architectures in Academic Chemical Research

Compounds with the this compound formula are of interest in various areas of academic research. The quinoline-based isomers, for instance, are investigated for their potential biological activities. researchgate.net The quinoline scaffold is a well-established pharmacophore, and modifications to this structure, including halogenation, are a common strategy in drug discovery. mdpi.com Research has explored quinoline derivatives as potential inhibitors of enzymes like reverse transcriptase and integrase in HIV. researchgate.net

The benzamide isomer, 2,6-dichloro-N-(furan-2-ylmethyl)benzamide, is also of interest for its potential biological activities, as benzamides are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The presence of halogen atoms and a heterocyclic furan ring are structural features that could confer bioactivity. ontosight.ai

Furthermore, some this compound isomers serve as building blocks in organic synthesis. For example, ethyl 4,6-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate. fishersci.ca The diverse functionalities present in these isomers make them valuable starting materials for the construction of more complex molecules.

Overview of Current Research Trajectories and Methodological Advancements

Current research involving structures related to this compound isomers is focused on several key areas. The development of new synthetic methodologies for the creation of nitrogen-containing heterocycles remains a vibrant field of study. frontiersin.org Researchers are exploring innovative, efficient, and sustainable methods, such as copper-catalyzed reactions and visible-light-driven photocatalysis, to construct these important molecular frameworks. frontiersin.org

A significant trend is the direct functionalization of nitrogen heterocycles through C-H bond activation. nih.govosti.gov This atom-economical approach avoids the need for pre-functionalized starting materials, such as halogenated or metallated compounds. nih.govosti.gov Rhodium-catalyzed reactions have shown particular promise in this area, allowing for the direct alkylation and arylation of various heterocycles with high functional group tolerance. nih.gov

In the realm of halogenated compounds, there is a focus on developing catalytic and stereoselective halogenation reactions. mdpi.com The ability to control the position and stereochemistry of halogen introduction is crucial for fine-tuning the properties of the resulting molecules. Electrochemical methods for the synthesis of halogenated N-heterocycles are also being explored as a practical and environmentally friendly alternative. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NO2 B1236828 C12H9Cl2NO2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

pyridin-3-yl 4-chlorobenzoate;hydrochloride

InChI

InChI=1S/C12H8ClNO2.ClH/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11;/h1-8H;1H

InChI Key

IILDQBBNCMYHPD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Advanced Synthetic Strategies for C12h9cl2no2 and Its Structural Analogues

Regioselective and Stereoselective Synthesis of Dichloroquinoline Carboxylates

The precise control of substituent placement on the quinoline (B57606) core is paramount for tuning the molecule's properties. Regioselective and stereoselective synthetic methods are therefore highly sought after.

Cyclocondensation and Annulation Reactions in Heterocyclic Formation

Classical cyclocondensation reactions remain a cornerstone for the assembly of the quinoline ring system. Several named reactions are routinely employed, each offering distinct advantages in terms of accessible substitution patterns.

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be subsequently converted to the corresponding chloro-derivatives. wikidoc.orgwikipedia.org The reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate ester, followed by thermal cyclization. wikidoc.orgwikipedia.org For instance, the synthesis of 4,7-dichloroquinoline (B193633) can be achieved starting from 3-chloroaniline. chemicalbook.com The initial condensation is followed by a high-temperature cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com This intermediate can then be hydrolyzed, decarboxylated, and subsequently chlorinated to yield 4,7-dichloroquinoline. chemicalbook.com Microwave irradiation has been shown to accelerate the Gould-Jacobs reaction, reducing reaction times and often improving yields. asianpubs.orgresearchgate.net

The Combes quinoline synthesis utilizes the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. wikipedia.orgwikiwand.comwikipedia.org The regioselectivity of the Combes reaction is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Doebner-von Miller reaction is another classic method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is catalyzed by acids and allows for the synthesis of a variety of substituted quinolines. wikipedia.orgsynarchive.com

The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgnih.gov This method is particularly useful for preparing polysubstituted quinolines and has been adapted to various catalytic and reaction conditions, including microwave-assisted and solvent-free protocols. organic-chemistry.orgmdpi.com

These traditional methods, while robust, often require harsh conditions. Modern variations focus on milder catalysts and conditions to improve the sustainability of these processes.

Functionalization of Precursor Scaffolds for C12H9Cl2NO2 Construction

The direct functionalization of pre-existing quinoline scaffolds is a highly efficient strategy for introducing the desired chloro and carboxylate groups. The reactivity of the quinoline ring can be modulated to achieve regioselective substitutions. For instance, 2,4-dichloroquinoline (B42001) is a versatile precursor that can undergo regioselective reactions. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org The C-2 and C-4 positions exhibit different reactivities, allowing for selective functionalization.

One common approach involves the conversion of hydroxyquinolines to their chloro-derivatives. For example, 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester can be treated with phosphorus oxychloride to yield the corresponding 4,7-dichloroquinoline-3-carboxylic acid ethyl ester. prepchem.comgoogle.com Similarly, 6-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester can be converted to the 4,6-dichloro derivative using thionyl chloride. prepchem.com

The introduction of substituents can also be achieved through C-H activation, a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. mdpi.com Quinoline N-oxides are often used as precursors in these reactions, as the N-oxide group can direct the regioselective functionalization at the C-2 and C-8 positions under both metal-catalyzed and metal-free conditions. researchgate.netresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis has revolutionized the synthesis of complex molecules, offering milder reaction conditions, higher efficiencies, and improved selectivities.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted quinolines. The Suzuki coupling , which pairs an organoboron compound with an organohalide, is widely used. For instance, 2-alkynyl-4-chloroquinolines can be reacted with arylboronic acids in a Suzuki coupling to afford 2-alkynyl-4-arylquinolines. beilstein-journals.org This demonstrates the ability to selectively functionalize the C-4 position of a dichloroquinoline derivative.

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is another important tool. The regioselective Sonogashira alkynylation of 2,4-dichloroquinoline at the C-2 position can be achieved using a Pd/C catalyst in water. researchgate.netbeilstein-journals.orgbeilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline can then undergo further functionalization, such as a Suzuki coupling at the C-4 position. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Copper catalysts are also employed in quinoline synthesis, for example, in Ullmann-type coupling reactions and in annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.comnumberanalytics.com Iron catalysts have been shown to be effective in the coupling of chloroenynes with Grignard reagents to synthesize substituted quinolines. researchgate.net

Reaction Catalyst Substrates Product Key Features
Suzuki CouplingPalladium complex2-Alkynyl-4-chloroquinoline, Arylboronic acid2-Alkynyl-4-arylquinolineSelective C-4 arylation beilstein-journals.org
Sonogashira CouplingPd/C-Cu2,4-Dichloroquinoline, Terminal alkyne2-Alkynyl-4-chloroquinolineRegioselective C-2 alkynylation in water researchgate.netbeilstein-journals.orgbeilstein-journals.org
Copper-catalyzed AnnulationCopper acetate (B1210297)Ketone oxime acetate, o-Trifluoroacetyl aniline4-Trifluoromethyl quinolineRedox-neutral conditions mdpi.com
Iron-catalyzed CouplingIron(III) complexChloroenyne, Grignard reagentSubstituted quinolineEnvironmentally friendly catalyst researchgate.net

Organocatalysis and Biocatalysis for this compound Synthesis

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful, "green" alternative to metal-based catalysis. researchgate.net Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully used in the atroposelective Friedländer-type synthesis of quinolines, yielding products with high enantioselectivity. unibo.it Organocatalytic cascade reactions, for example, the aza-Michael-aldol cascade between α-carbonyl anilines and propargyl aldehydes, can lead to the formation of polysubstituted quinolines and chiral 1,4-dihydroquinolines. thieme-connect.com

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. numberanalytics.com This approach offers mild reaction conditions, high selectivity, and is environmentally benign. researchgate.net For instance, monoamine oxidase from Pseudomonas putida has been used for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines with molecular oxygen as the oxidant. rsc.org Similarly, α-amylase has been shown to catalyze the one-pot domino aza-Michael/Aldol/aromatization reactions to produce substituted quinolines. researchgate.net Horseradish peroxidase (HRP) has also been employed in the synthesis of quinoline and 2-quinolone heterocycles. nih.govacs.org

Catalytic Approach Catalyst Reaction Type Advantages
OrganocatalysisChiral Brønsted acidsAtroposelective Friedländer synthesisHigh enantioselectivity, metal-free unibo.it
OrganocatalysisProline derivativesAza-Michael-aldol cascadeAccess to chiral 1,4-dihydroquinolines thieme-connect.com
BiocatalysisMonoamine oxidaseOxidative dehydrogenationMild conditions, use of O2 as oxidant rsc.org
Biocatalysisα-AmylaseDomino aza-Michael/Aldol/aromatizationOne-pot synthesis, biodegradable catalyst researchgate.net
BiocatalysisHorseradish peroxidaseAnnulation/aromatizationSynthesis of quinolones nih.govacs.org

Multi-Component Reactions (MCRs) for Diversified this compound Libraries

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. rsc.orgrsc.orgresearchgate.net MCRs are characterized by high atom economy, convergence, and the ability to rapidly generate libraries of complex molecules from simple starting materials. rsc.orgbeilstein-journals.org

The Povarov reaction , a [4+2] cycloaddition of an imine with an electron-rich alkene, is a well-known MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org This approach allows for the creation of diverse substitution patterns. beilstein-journals.org Camphor sulphonic acid has been used as a metal-free catalyst for a Povarov-type MCR to synthesize 4-aryl quinolines. rsc.org

Other MCRs, such as those catalyzed by niobium(V) chloride, have been developed for the synthesis of complex quinoline derivatives, including phthalonitrile-quinoline dyads. unesp.br The use of MCRs in combination with other synthetic strategies provides a powerful platform for the generation of diverse libraries of quinoline-based compounds for various applications.

Sustainable Synthetic Methodologies and Atom Economy in this compound Production

The growing emphasis on green chemistry has spurred research into more sustainable and atom-economical methods for the production of this compound, commonly known as Niclosamide (B1684120). nih.gov Traditional synthetic routes often involve hazardous solvents and multi-step processes, leading to significant waste generation. Modern strategies aim to mitigate these environmental drawbacks by focusing on alternative energy sources, solvent-free conditions, and processes that maximize the incorporation of reactant atoms into the final product, a core principle of atom economy.

Key sustainable approaches that have been developed include mechanochemistry, electrochemistry, solvent-free phase-transfer catalysis, and continuous flow chemistry. These methodologies offer significant advantages such as reduced energy consumption, minimal solvent use, simplified purification, and improved safety profiles.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions in the solid state with little to no solvent. This technique has been successfully applied to the synthesis of Niclosamide and its derivatives. In one approach, a dual-drug co-crystal of Niclosamide and Praziquantel was obtained through a sustainable, one-step mechanochemical process by grinding the two components with only a trace amount of methanol (B129727). nih.gov This method produces a pure solid product, eliminating the need for extensive purification steps and avoiding large volumes of solvent. nih.gov

Other studies have demonstrated the mechanochemical treatment of Niclosamide with polymers like polyvinylpyrrolidone (B124986) (PVP) in ball mills to create solid dispersions. ineosopen.orgresearchgate.net These solvent-free, single-step processes not only represent a green synthetic alternative but can also enhance the physicochemical properties of the final product. ineosopen.org

Electrochemical Synthesis

Electrosynthesis offers a green alternative by using electrical current to drive reactions, thereby eliminating the need for chemical oxidants or reducing agents. This approach significantly improves atom economy by minimizing the use of stoichiometric reagents that would otherwise end up as waste. A green protocol for synthesizing novel analogues of Niclosamide has been developed using successive paired electrolysis. rsc.orgnih.govrsc.org In this one-pot process, Niclosamide is first reduced at the cathode and then oxidized at the anode in the presence of a nucleophile, all under mild conditions without the need for external catalysts or reagents. rsc.orgnih.govrsc.orgresearchgate.net The ability to perform both reduction and oxidation steps in a single process highlights the efficiency and environmental benefits of this method. researchgate.netresearchgate.net

Solvent-Free and Catalytic Methods

Significant progress has been made in developing solvent-free synthetic routes. One patented method describes the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline (B86195) under solvent-free conditions, using a phase-transfer catalyst like etamon chloride or tetrabutylammonium (B224687) bromide. google.com This process, which involves heating the mixed and pulverized reactants, achieves high yields (75-85%) and simplifies product isolation, which is done by precipitation in hot water. google.com The avoidance of organic solvents makes this method environmentally friendly and aligns with the principles of green chemistry. google.com

Another innovative strategy involves C-H activation. A novel three-step process for Niclosamide synthesis has been reported that includes acid-amine coupling, followed by a regioselective ortho-acetoxylation using a palladium acetate catalyst, and a final deacylation step. researchgate.net This method is noted for its operational simplicity, mild conditions, and high regioselectivity, offering an efficient and controlled synthetic pathway. researchgate.net

Continuous Flow Chemistry

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for manufacturing chemicals. By conducting reactions in a continuously flowing stream through a microreactor, this technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. rjpn.orgroyalcommission1851.org These benefits lead to higher quality products, reduced waste, and streamlined processes. rjpn.org For Niclosamide production, flow chemistry can enable the efficient recovery and reuse of solvents like methanol and by-products such as hydrochloric acid, further enhancing the sustainability of the manufacturing process. rjpn.org The inherent safety and scalability of flow systems make them a promising platform for the environmentally friendly production of Niclosamide. royalcommission1851.org

Table 1: Comparison of Sustainable Synthetic Methodologies for this compound (Niclosamide)

Methodology Key Reactants/Components Catalyst/Energy Source Key Conditions Reported Advantages & Yields Citation(s)
Mechanochemistry Niclosamide, Polyvinylpyrrolidone (PVP)Mechanical MillingSolid-state, solvent-freeSustainable one-step process, improved product properties. ineosopen.orgresearchgate.net
Electrosynthesis Niclosamide, Arylsulfinic acidsElectrical CurrentMild conditions, one-pot processGreen method, no need for chemical catalysts, reductants, or oxidants. rsc.orgnih.govrsc.orgresearchgate.net
Solvent-Free PTC 5-chlorosalicylic acid, o-chloro-p-nitroanilinePhase-Transfer Catalyst (PTC)Solvent-free, 100-120 °CEnvironmentally friendly, high yield (75-85%). google.com
C-H Activation N-(2-benzoylphenyl)benzamidesPalladium Acetate (Pd(OAc)₂)Mild conditions, Acetic Anhydride/AcidHigh regioselectivity, operational simplicity, good to excellent yields. researchgate.net
Continuous Flow Undisclosed standard reactantsN/AContinuous microreactor systemImproved safety, reduced waste, solvent/by-product recovery. rjpn.orgroyalcommission1851.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of C12h9cl2no2 Compounds

Mass Spectrometry (MS) for Molecular Fingerprinting of C12H9Cl2NO2

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.uk For complex organic molecules like the isomers of this compound, MS serves as a crucial tool for generating a unique molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an analyte with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. bioanalysis-zone.com While conventional mass spectrometry might identify a nominal mass of 269 Da for a this compound isomer, it cannot distinguish it from other molecules with the same nominal mass.

HRMS provides the necessary resolution to confirm the elemental formula. The theoretical exact mass for this compound is calculated to be 269.0005 Da. soton.ac.uk Experimental determination of a mass this precise using an HRMS instrument like a Q-Exactive or a time-of-flight (TOF) analyzer provides strong evidence for the presence of a compound with the formula this compound, distinguishing it from other potential elemental combinations. hilarispublisher.comnih.gov

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula This compound soton.ac.uk
Theoretical Exact Mass (Da) 269.0005 soton.ac.uk

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is employed to differentiate between structural isomers. In this technique, a specific precursor ion (for instance, the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and subjected to fragmentation, producing a characteristic spectrum of product ions. slideshare.net The resulting fragmentation pattern is a unique fingerprint for a specific isomer.

For example, the analysis of Niclosamide (B1684120) (2′,5-dichloro-4′-nitrosalicylanilide), a prominent isomer of this compound, is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode. tandfonline.comnih.gov The fragmentation of the [M-H]⁻ precursor ion of Niclosamide would likely proceed via cleavage of the amide bond, which is the most labile part of the molecule. This would result in characteristic fragment ions corresponding to the dichlorinated aniline (B41778) and the nitrosalicylate portions of the molecule.

X-ray Crystallography for this compound Single Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orguol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, conformation, and intermolecular interactions can be constructed. sdu.dk This technique has been applied to several isomers of this compound, revealing key structural details.

Single-crystal X-ray diffraction allows for the precise determination of molecular conformation, including bond lengths, bond angles, and torsion angles.

For an isomer identified as a quinoline (B57606) derivative of this compound, crystallographic analysis revealed that the mean planes of the quinoline and carboxylate groups form a significant dihedral angle of 87.06 (19)°. researchgate.netresearchgate.netresearchgate.net This near-perpendicular arrangement is a defining conformational feature of this specific isomer in the solid state. researchgate.net

In the case of 4-Chloro-N-(2-chlorophenyl)benzamide, another isomer, the molecular structure is not planar. nih.gov The amide N-C=O plane is twisted with respect to the two aromatic rings, making dihedral angles of 31.53 (8)° with the 4-chlorophenyl ring and 36.23 (8)° with the 2-chlorophenyl ring. The dihedral angle between the two phenyl rings themselves is 6.25 (8)°. nih.gov

Table 2: Selected Crystallographic Data for this compound Isomers

Compound Name Crystal System Space Group Key Dihedral Angles (°) Reference
Quinoline Derivative Monoclinic P21/c Quinoline/Carboxylate: 87.06 (19) researchgate.netresearchgate.netresearchgate.net

The arrangement of molecules within a crystal is governed by a network of intermolecular interactions. mdpi.comrsc.org These non-covalent forces, including hydrogen bonds and π-stacking, dictate the final crystal architecture.

In the crystal structure of the quinoline derivative, the molecules are linked by very weak C—H⋯O hydrogen bonds. researchgate.netresearchgate.netresearchgate.net These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

For 4-Chloro-N-(2-chlorophenyl)benzamide, the intermolecular forces are more varied. The structure features distinct intermolecular N—H⋯O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov These primary hydrogen bonds are supplemented by weaker C—H⋯O interactions. Notably, the crystal packing of this isomer does not involve significant π–π stacking interactions between the aromatic rings. nih.gov

The C—H⋯O hydrogen bonds in the quinoline derivative link the individual molecules into chains that propagate along the c-axis direction of the unit cell. researchgate.netresearchgate.net This creates a one-dimensional supramolecular architecture.

In the crystal of 4-Chloro-N-(2-chlorophenyl)benzamide, the stronger N—H⋯O hydrogen bonds are the primary drivers of the supramolecular assembly. nih.gov These bonds link the molecules into columns that extend along the b-axis of the crystal. These columns are further interconnected by the weaker C—H⋯O hydrogen bonds, creating a stable, three-dimensional network. nih.gov This type of ordered packing is a common motif in the crystal engineering of benzanilide (B160483) derivatives. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned

Compound Name Chemical Formula Isomer Class
Niclosamide C13H8Cl2N2O4 Salicylanilide (B1680751)
4-Chloro-N-(2-chlorophenyl)benzamide C13H9Cl2NO Benzanilide

Theoretical and Computational Studies of C12h9cl2no2 Molecular Systems

Quantum Chemical Calculations of C12H9Cl2NO2 (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.de It is widely applied to predict molecular properties, and studies on Niclosamide (B1684120) have utilized DFT to elucidate its electronic and structural characteristics. biointerfaceresearch.comresearchgate.net

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. physchemres.orgsci-hub.se

DFT calculations have been used to determine these properties for Niclosamide. The HOMO-LUMO energy gap is a crucial parameter; a small gap suggests that the molecule is more reactive. physchemres.org For Niclosamide, the electrostatic potential is notably more negative around the carbonyl oxygen atom and the oxygen atoms of the nitro group, suggesting these are likely sites for electrophilic attack. docsdrive.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. For scaffolds related to this compound, particularly those based on a quinoline (B57606) core, QSAR models have been instrumental in identifying the key structural features that govern their interactions with biological targets. researchgate.net

The fundamental principle of QSAR is to correlate physicochemical or structural descriptors of a series of molecules with their experimentally determined activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For quinoline-based this compound systems, QSAR studies have been employed to understand their potential as inhibitors of enzymes like HIV Reverse Transcriptase (RT). researchgate.netresearchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of this compound analogue compounds with a range of biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the activity.

Validation: The predictive power of the model is rigorously assessed using statistical parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation R² (R²cv). researchgate.net

These models provide a quantitative framework to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. researchgate.net For instance, QSAR can reveal that the presence of specific substituents, such as halogens, at certain positions on the quinoline ring is critical for inhibitory activity, likely due to the formation of halogen bonds with amino acid residues in the target protein. researchgate.net

| Topological | Wiener Index | Encodes information about molecular branching. |

This table is illustrative and represents the types of descriptors commonly used in QSAR studies.

Virtual Screening and Ligand Design Principles Applied to this compound Derivatives

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. ebi.ac.uk When applied to derivatives of this compound, this approach, often in conjunction with ligand-based design principles, accelerates the discovery of potent lead compounds. unige.it

A prominent application of these techniques for this compound derivatives has been in the search for dual inhibitors of HIV reverse transcriptase (RT) and integrase (IN). researchgate.net In one such study, a library of quinoline-based structures was designed and subjected to molecular docking simulations against the crystal structures of these enzymes. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity using a scoring function. For quinoline derivatives, docking studies revealed key interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV RT. researchgate.net Specific interactions observed included:

Hydrogen bonding between the quinoline nitrogen or substituents and key amino acid residues like Lysine 101. researchgate.net

Hydrophobic and van der Waals contacts with residues such as Proline 236, Tyrosine 188, and Tryptophan 229. researchgate.net

The design principles for these this compound derivatives were guided by a pharmacophore model, which defines the essential spatial arrangement of features required for biological activity. researchgate.net Starting with a basic quinoline scaffold, analogues were designed by adding various substituents, particularly halogens. The inclusion of halogens was a deliberate strategy to exploit potential halogen bonding with the protein target, a type of interaction known to contribute to binding affinity. researchgate.net The docking scores from these simulations helped to rank the designed compounds, with more negative scores indicating potentially stronger binding. researchgate.net

Table 2: Illustrative Docking Results for Designed this compound Analogs against HIV Reverse Transcriptase

Compound ID Scaffold Key Interacting Residues Docking Score (kcal/mol)
Analog 123 Dichloro-quinoline Pro236, Trp229 -8.5
Analog 146 Dichloro-quinoline Lys101, Pro236 -9.1

| Analog 152 | Dichloro-quinoline | Pro236, Tyr188 | -9.5 |

This table is based on findings reported in molecular modeling studies of quinoline inhibitors and is for illustrative purposes. researchgate.net Scores are representative.

Through iterative cycles of virtual screening, ligand design, and computational evaluation, researchers can refine the this compound scaffold to enhance its binding affinity and selectivity. This computational-driven approach significantly streamlines the drug discovery process, allowing for the focused synthesis of compounds with a higher probability of success.

Molecular Interaction Mechanisms and Biochemical Activity of C12h9cl2no2 Non Clinical

Investigation of C12H9Cl2NO2 as Enzyme Inhibitors or Modulators

DCPIP is widely employed as an artificial electron acceptor in the study of various enzymes, particularly oxidoreductases. smolecule.com Its ability to accept electrons allows researchers to measure the activity of enzymes where the natural electron acceptor is difficult to monitor directly. smolecule.com It effectively functions as a modulator or artificial substrate, enabling the characterization of enzyme kinetics and mechanisms.

Ligand Binding Studies with Recombinant Proteins

The interaction of a small molecule with a protein is fundamental to its function as a modulator. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for characterizing these binding events in real-time, providing data on association and dissociation rates (kon and koff) and thermodynamic parameters like binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). wisc.eduucl.ac.ukcriver.comfrontiersin.orgaffiniteinstruments.comcancer.gov

While specific ITC or SPR studies detailing the direct binding affinity of DCPIP to various recombinant enzymes are not extensively documented in the reviewed literature, its role as a substrate in numerous enzyme assays inherently confirms its binding to the active site. For instance, recombinant Retinoid X receptor ligand-binding domain (RXR-LBD) is deemed suitable for ligand binding assays, and such platforms can be used to study interactions with small molecules. conicet.gov.ar The functional assays where DCPIP acts as an electron acceptor are predicated on its ability to bind to the enzyme, allowing for electron transfer to occur. The specificity and efficiency of this process, detailed through kinetic analyses, serve as indirect evidence of ligand binding. For example, studies on β2-integrin family proteins have utilized recombinant αI-domains for direct binding studies with various ligands, validating the use of such systems for screening and interaction analysis. nih.gov

Mechanistic Enzymology and Kinetic Analysis

Mechanistic enzymology provides crucial insights into the catalytic processes of enzymes. biorxiv.org DCPIP is a key tool in this field, especially for dehydrogenases and oxidoreductases that lack a convenient natural electron acceptor for spectrophotometric monitoring.

A common kinetic model observed for enzymes utilizing DCPIP is the Ping-Pong bi-bi mechanism. In this mechanism, the first substrate (e.g., an alcohol or aldehyde) binds to the enzyme and reduces it, releasing the first product. Subsequently, the second substrate, DCPIP, binds to the reduced enzyme, becomes reduced itself (leading to decolorization), and re-oxidizes the enzyme, being released as the final product. biorxiv.orgresearchgate.netalljournals.cnresearchgate.net This mechanism has been described for enzymes like L- and D-lactate dehydrogenase and the internal NADH:ubiquinone oxidoreductase from Saccharomyces cerevisiae. biorxiv.orgresearchgate.net

The kinetic parameters for several enzymes have been determined using DCPIP as the electron acceptor. These studies provide quantitative measures of the enzyme's efficiency and affinity for its substrates.

Table 1: Kinetic Parameters of Various Enzymes with DCPIP as an Artificial Electron Acceptor

Enzyme Source Substrate(s) K_m (DCPIP) (μM) k_cat (s⁻¹) Reference
NADH:ubiquinone oxidoreductase Saccharomyces cerevisiae NADH 6.2 N/A researchgate.net
Aldehyde Oxidoreductase (DgAOR) Desulfovibrio gigas Benzaldehyde N/A (35 μM used) N/A criver.com
3-Ketosteroid-Δ¹-dehydrogenase Rhodococcus erythropolis Androst-4-ene-3,17-dione (AD) N/A (25-100 μM used) N/A creative-diagnostics.com
Lipoamide Dehydrogenase (LADH) Pig Heart NADH N/A (2-50 μM used) N/A researchgate.net
AlkJ (rubredoxin-2 monooxygenase) Pseudomonas putida 1-octanol, Q₁ N/A (0.1 mM used) 3.5 (for Q₁) dntb.gov.ua

Note: N/A indicates that the specific value was not provided in the cited source, but DCPIP was used in the assay to determine other kinetic parameters.

Structural Basis of this compound-Enzyme Interactions (e.g., X-ray Co-crystallography, Cryo-EM)

Understanding the three-dimensional arrangement of a ligand within an enzyme's active site is crucial for elucidating the mechanism of action. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for obtaining high-resolution structural data of protein-ligand complexes. wikipedia.orgmdpi.com

While a dedicated co-crystal structure of an enzyme with DCPIP bound is not prevalent in the surveyed literature, structural studies of enzymes that utilize DCPIP in functional assays provide significant insights. For example, the 1.9 Å resolution crystal structure of human Dihydrolipoamide dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1) in complex with its thiamine (B1217682) diphosphate (B83284) co-factor was solved. biorxiv.orgiucr.org The activity of this enzyme was confirmed using a DCPIP-based assay, suggesting that DCPIP interacts with the active site region where the redox chemistry occurs. biorxiv.org

Similarly, high-resolution crystallographic structures of aldehyde oxidoreductase from Desulfovibrio gigas (DgAOR) have been determined after soaking crystals with substrates like benzaldehyde. conicet.gov.ar These studies revealed key residues, such as Phe425 and Tyr535, that are important for stabilizing the substrate in the active site, which is also the site of electron transfer to acceptors like DCPIP. conicet.gov.ar The crystal structure of a NADPH-dependent quinone oxidoreductase from Phytophthora capsici (PcQOR) complexed with NADPH also provides a model of the substrate-binding pocket where quinone-like molecules such as DCPIP would bind. acs.org The structure of a direct electron-transfer-type FAD glucose dehydrogenase has also been elucidated, an enzyme for which activity was confirmed using a DCPIP assay. iucr.org

These structures, while not containing DCPIP directly, map out the architecture of the active sites and the residues involved in substrate binding and catalysis. This information allows for computational docking simulations and provides a strong basis for inferring how a molecule like DCPIP would orient itself to accept electrons from the reduced enzyme cofactor (e.g., FADH₂ or a reduced metal center).

This compound Interactions with Nucleic Acids and Membrane Systems

The interactions of DCPIP with other biological macromolecules like nucleic acids and with cellular membranes are less characterized than its enzymatic interactions but are areas of active investigation.

Pharmacological studies have suggested that DCPIP can act as a pro-oxidant, and its effects on cancer cells include the induction of genotoxic stress. nih.gov Using the alkaline single-cell electrophoresis (comet assay), it was demonstrated that DCPIP treatment of MDA-MB-231 breast carcinoma cells leads to significant DNA damage within 30 minutes. nih.gov This finding indicates a direct or indirect interaction with cellular DNA, resulting in strand breaks or other forms of damage. nih.gov While the precise molecular mechanism, such as intercalation or covalent binding, is not fully elucidated, the genotoxic effect is evident. rsc.orgresearchgate.netnih.gov In other applications, DCPIP has been utilized in liposome-based DNA hybridization assays, where it is encapsulated and released, demonstrating its compatibility with lipid membrane systems and proximity to nucleic acids. nih.gov

The interaction of DCPIP with cell membranes is also functionally important. An absorptiometric assay for viable microbes relies on the redox reaction occurring between DCPIP and the surface membrane of these cells. acs.org This suggests a direct interaction with membrane-bound enzymes or components of the cellular respiratory chain. cancer.govacs.org For instance, in Bacillus subtilis, the reduction of DCPIP is linked to the respiratory chain at the level of menaquinol (B15198786) (MQH₂) and is sensitive to the energization state of the cell membrane. cancer.gov Furthermore, DCPIP has been used to create potentiometric membrane-based sensors, which relies on its interaction and partitioning into a plasticized PVC matrix membrane, further highlighting its affinity for lipidic environments. mdpi.com

Cellular Target Engagement Studies (at the molecular pathway level)

Cellular target engagement studies aim to confirm that a compound interacts with its intended target within the complex environment of a living cell. This is crucial for understanding its mechanism of action.

Investigation of Molecular Pathways and Signaling Cascades

As a redox-active compound, DCPIP can significantly influence cellular signaling pathways that are sensitive to the cell's oxidative state. Its pro-oxidant activity can trigger a range of cellular responses.

In human breast carcinoma and melanoma cells, DCPIP has been shown to induce oxidative stress, partly by depleting intracellular glutathione. nih.govmdpi.comresearchgate.net This disruption of redox homeostasis leads to the activation of specific stress-response signaling pathways. Expression array analysis revealed that DCPIP treatment upregulates a suite of stress-related genes. nih.govresearchgate.net

Table 2: Genes Upregulated by DCPIP-Induced Oxidative Stress

Gene Protein Product Function Cell Line Reference
HMOX1 Heme Oxygenase-1 (HO-1) Antioxidant, Heme Catabolism MDA-MB-231, A375 tandfonline.comresearchgate.net
HSPA6 Heat Shock Protein 70B' Chaperone, Stress Response MDA-MB-231, A375 tandfonline.comresearchgate.net
HSPA1A Heat Shock Protein 70 Chaperone, Stress Response MDA-MB-231, A375 tandfonline.comresearchgate.net
GADD45A Growth Arrest and DNA Damage-inducible Alpha DNA Repair, Cell Cycle Control MDA-MB-231 tandfonline.com
CDKN1A p21 Cyclin-Dependent Kinase Inhibitor MDA-MB-231 tandfonline.comnih.gov

The upregulation of these genes is a hallmark of cellular response to oxidative and genotoxic stress. Furthermore, DCPIP treatment leads to the activational phosphorylation of the tumor suppressor protein p53 at Serine 15, a key event in the DNA damage response pathway. tandfonline.comnih.gov This modification stabilizes p53 and initiates downstream signaling, including the induction of the cell cycle inhibitor p21. nih.gov

The cytotoxicity of DCPIP is also linked to the cellular expression of NAD(P)H:quinone oxidoreductase (NQO1). tandfonline.comnih.govresearchgate.net Cells with low NQO1 activity are more sensitive to DCPIP, suggesting that NQO1 can detoxify DCPIP or its metabolites, thereby representing a key molecular target influencing the compound's cellular effects. nih.govresearchgate.net While DCPIP clearly engages cellular redox pathways, its specific impact on other major signaling cascades, such as the MAPK and NF-κB pathways, is not yet well-defined and warrants further investigation. biorxiv.orgcreative-diagnostics.commdpi.comwikipedia.orgfrontiersin.orgnih.govcusabio.com

Protein-Ligand Interactions and Allosteric Modulation

The biological effects of Niclosamide (B1684120) are rooted in its ability to interact with a variety of protein targets. These interactions can lead to the modulation of protein function, often through allosteric mechanisms, where binding to a site distinct from the protein's active site alters its activity.

Interactions with Serum Proteins and Enzymes:

Studies have demonstrated that Niclosamide can bind to serum proteins such as human serum albumin (HSA), hemoglobin, and globulin. The primary forces driving these interactions are van der Waals forces and hydrogen bonds for HSA and hemoglobin, while hydrophobic interactions are predominant for its binding to globulin nih.gov. The binding constants and thermodynamic parameters for these interactions have been determined, indicating a static quenching mechanism nih.gov.

Furthermore, Niclosamide has been shown to interact with and inhibit the activity of the digestive enzyme pepsin. Spectroscopic and molecular docking studies have revealed that this interaction is spontaneous and primarily driven by hydrophobic interactions and hydrogen bonds at a single binding site, leading to conformational changes in the enzyme researchgate.netmdpi.com.

Allosteric Modulation of Receptors and Channels:

A significant aspect of Niclosamide's biochemical profile is its role as an allosteric modulator. It has been identified as a negative allosteric modulator of Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5 Current time information in Bangalore, IN.nih.govmdpi.com. This modulation is achieved with high selectivity and potency. Molecular modeling has suggested that the phenolic hydroxyl group of Niclosamide is crucial for this activity, forming a key hydrogen bond with the receptors nih.govmdpi.com.

Conversely, Niclosamide can act as a positive allosteric modulator of the human neuropeptide Y4 receptor (Y4R), enhancing its activity rsc.org. It also potentiates the TMEM16A chloride channel by binding to a putative extracellular site, which can induce physiological responses such as vasoconstriction ekb.eg.

Inhibition of Signaling Pathways:

Niclosamide is a well-documented inhibitor of multiple intracellular signaling pathways that are crucial in various cellular processes. It has been shown to inhibit the STAT3, Wnt/β-catenin, and mTORC1 signaling pathways nih.govrsc.orgplos.orgnih.govresearchgate.net. The inhibition of these pathways is not typically due to direct kinase inhibition but rather through interference with protein-protein interactions or other regulatory mechanisms nih.gov. For instance, it can inhibit the Wnt/β-catenin pathway by promoting the degradation of the LRP6 co-receptor and inhibiting the formation of the β-catenin/TCF complex researchgate.net.

Table 1: Protein-Ligand Interactions of Niclosamide

Protein Target Type of Interaction Primary Driving Forces Functional Outcome
Human Serum Albumin (HSA) Binding van der Waals, Hydrogen Bonds Transport and distribution
Hemoglobin Binding van der Waals, Hydrogen Bonds Potential effects on oxygen transport
Globulin Binding Hydrophobic Interactions Transport and distribution
Pepsin Inhibition Hydrophobic Interactions, Hydrogen Bonds Reduced enzymatic activity
Group I mGluRs (mGluR1/5) Negative Allosteric Modulation Hydrogen Bonds Inhibition of receptor signaling
Human Y4 Receptor (Y4R) Positive Allosteric Modulation Not specified Enhancement of receptor signaling
TMEM16A Channel Potentiation Not specified Increased channel activity
STAT3 Inhibition Direct Binding Downregulation of STAT3 signaling
Wnt/β-catenin Pathway Proteins Inhibition Multiple (e.g., promoting protein degradation) Downregulation of Wnt signaling
mTORC1 Pathway Proteins Inhibition Not specified Downregulation of mTORC1 signaling

Development of Molecular Probes for Biochemical Pathway Elucidation

The multifaceted interactions of Niclosamide with various cellular components make it a valuable scaffold for the development of molecular probes. These probes are instrumental in identifying its direct binding partners and elucidating the biochemical pathways it modulates.

Affinity-Based Probes for Target Identification:

To identify the direct molecular targets of Niclosamide, researchers have synthesized biotinylated derivatives of the compound. These probes consist of the Niclosamide molecule linked to a biotin (B1667282) tag, which allows for the affinity purification of its binding partners from cell lysates nih.gov. In a study on ovarian cancer cells, biotinylated Niclosamide was used to pull down and identify several RNA-binding proteins, including FXR1 and IGF2BP2, as direct targets nih.gov. This approach is crucial for understanding the compound's mechanism of action in a specific cellular context.

Photoaffinity Probes for Binding Site Elucidation:

Photoaffinity labeling is another powerful technique used to map the binding sites of a ligand on its target protein. A Niclosamide-azide photoaffinity probe has been synthesized to identify its binding site on the transcriptional coactivator p300 nih.gov. Upon photoactivation, this probe covalently crosslinks to the protein at the binding site, allowing for its precise identification through techniques like mass spectrometry. This provides a detailed understanding of the molecular interactions at the atomic level. Structure-activity relationship (SAR) studies have also been conducted to identify suitable positions on the Niclosamide scaffold for the attachment of such photo-reactive groups without compromising its binding affinity nih.govnih.gov.

Chemical Probes for Studying Cellular Processes:

Niclosamide itself has been employed as a "chemical probe" to investigate complex cellular pathways. For example, it has been used to study the modulation of host cell lipid metabolism during SARS-CoV-2 infection frontiersin.org. By observing the cellular changes induced by Niclosamide, researchers can gain insights into the pathways that are perturbed by the virus and how the compound's activity intersects with these processes. Similarly, fluorescently-labeled Niclosamide analogs or prodrugs that release a fluorescent reporter upon activation can be used for bio-imaging studies to visualize its distribution and interaction within live cells nih.gov. For instance, MitoTracker Red, a fluorescent probe, has been used to visualize changes in mitochondrial morphology induced by Niclosamide mdpi.com.

Table 2: Niclosamide-Based Molecular Probes and Their Applications

Probe Type Modification Application Research Findings
Affinity Probe Biotinylated Niclosamide Target Identification Identified RNA-binding proteins FXR1 and IGF2BP2 as direct targets in ovarian cancer cells. nih.gov
Photoaffinity Probe Niclosamide-azide Binding Site Elucidation Used to identify the binding site of Niclosamide on the p300 protein. nih.gov
Chemical Probe Unmodified Niclosamide Pathway Elucidation Used to study the modulation of lipid metabolism in virus-infected cells. frontiersin.org
Fluorescent Prodrug Niclosamide linked to a fluorophore via a cleavable linker Bio-imaging and Targeted Delivery Designed to release Niclosamide and a fluorescent reporter in response to specific cellular conditions, allowing for visualization. nih.gov

Advanced Analytical Methodologies for C12h9cl2no2 in Research Matrices

Chromatographic Separation Techniques for C12H9Cl2NO2 Mixtures

Chromatography is a cornerstone for the analysis of Niclosamide (B1684120), providing the high resolving power needed to separate the analyte from complex mixtures. Both liquid and gas-phase techniques are employed, each tailored to specific analytical challenges.

Liquid Chromatography (LC) with Various Detection Modes (UV-Vis, PDA, MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely documented method for the analysis of Niclosamide due to its versatility and high efficiency. The separation is typically achieved on reverse-phase columns, such as C18 or phenyl columns. researchgate.netnih.gov

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: Niclosamide possesses strong chromophores, making it readily detectable by UV-Visible spectroscopy. A common wavelength for quantification is 332 nm. researchgate.net Derivative spectrophotometry has also been used, measuring the first derivative spectrum at 351 nm to enhance specificity. researchgate.net PDA detectors offer the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, confirming peak purity and identity. researchgate.net

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex biological matrices like plasma or environmental water samples, LC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Detection is often performed using an electrospray ionization (ESI) interface in the negative ionization mode, monitoring specific precursor-to-product ion transitions. nih.govnih.gov For example, the deprotonated precursor ion [M-H]⁻ at m/z 324.8 can be fragmented to produce product ions for quantification. nih.gov LC-MS/MS methods can achieve significantly lower limits of quantification (LLoQs) compared to HPLC-UV methods. researchgate.net

Below is a summary of typical parameters used in LC methods for Niclosamide analysis.

Table 1: Examples of Liquid Chromatography Methods for Niclosamide (this compound) Analysis

Column TypeMobile PhaseFlow Rate (mL/min)Detection ModeWavelength / Transition (m/z)Reference
Reversed Phase C18 (250 mm x 4.6 mm, 5 µm)Methanol (B129727) : 1 mM Ammonium (B1175870) Phosphate Buffer (85:15 v/v)1.2Photodiode Array (PDA)332 nm researchgate.net
Shimpack C18 (25 x 4.6 mm)Methanol : Water (70:30 v/v)1.0UV-Vis351 nm (First Derivative) researchgate.net
XDB-phenyl (50 mm x 2.1 mm, 5 µm)10 mM Ammonium Formate (B1220265) in Water : Acetonitrile (B52724) (30:70 v/v)0.3LC-MS/MS (ESI-)324.8 → 170.9 nih.govnih.gov
Kinetex® C18 (500 mm x 2.1 mm, 5 µm)5 mM Ammonium Acetate (B1210297) : Methanol (30:70 v/v)N/ALC-MS/MS (ESI-)N/A nih.govwikipedia.org

Gas Chromatography (GC) for Volatile this compound Derivatives

Direct analysis of Niclosamide by gas chromatography is challenging due to its low volatility and thermal instability. researchgate.netscience.gov The presence of active hydrogen atoms in its hydroxyl (-OH) and amide (-NH) functional groups leads to intermolecular hydrogen bonding, which increases its boiling point and can cause poor peak shape and adsorption within the GC system.

To overcome these limitations, a chemical derivatization step is required prior to GC analysis. science.govjfda-online.com This process modifies the functional groups to create a more volatile and thermally stable derivative. Common derivatization strategies applicable to the functional groups in Niclosamide include:

Silylation: This reaction replaces the active hydrogens of the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This eliminates hydrogen bonding and increases volatility.

Acylation and Alkylation: These methods can also be used to cap the polar functional groups, rendering the molecule suitable for GC analysis. jfda-online.com

While GC methods are mentioned in the literature for Niclosamide, detailed protocols are less common than for LC, as the additional derivatization step can add complexity to the analytical workflow. researchgate.netresearchgate.netscispace.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis offers extremely high separation efficiency and is a powerful technique for analyzing pharmaceutical compounds. researchgate.netnih.gov For a neutral analyte like Niclosamide, the most suitable CE mode is Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (e.g., a borate (B1201080) buffer) at a concentration above its critical micelle concentration (CMC). This results in the formation of charged micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.gov This mechanism allows MEKC to separate compounds with very similar structures with high resolution. rsc.orgresearchgate.net Although specific applications of CE for the analysis of Niclosamide are not widely documented, the principles of MEKC make it a highly suitable and powerful technique for its high-resolution separation from impurities or in complex mixtures. nih.gov

Spectrophotometric Quantification of this compound

Spectrophotometric methods are valuable for the direct quantification of Niclosamide, leveraging its ability to absorb and emit light.

UV-Vis Spectroscopy for Concentration Determination in Solutions

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of Niclosamide in solutions. The method is based on the Beer-Lambert law and relies on Niclosamide's distinct absorbance profile. The maximum absorbance (λmax) is dependent on the solvent used. For instance, in methanolic solutions, a broad peak is observed around 332 nm, with derivative spectroscopy utilizing a peak at 351 nm. researchgate.net In other media, the λmax can shift; for example, after alkaline hydrolysis with sodium hydroxide, the resulting product shows a λmax at 380 nm. nih.govmeritresearchjournals.org Indirect colorimetric methods have also been developed, where Niclosamide is reduced and reacted with other reagents to produce a colored complex with an absorbance maximum at a different wavelength, such as 510 nm. scispace.comresearchgate.net

Table 2: UV-Vis Spectrophotometric Data for Niclosamide (this compound) Quantification

Solvent/Methodλmax (nm)Linearity Range (µg/mL)Reference
Methanol351 (1st Derivative)2 - 12 researchgate.net
EthanolN/A2 - 24 nih.gov
Alkaline Hydrolysis (0.1M NaOH)3804 - 20 nih.govmeritresearchjournals.org
Deep Eutectic Solvent (DES) Extraction3780.0048 - 0.048 mostwiedzy.pl
Indirect (Reduction, reaction with 1,10-phenanthroline)5100.25 - 22.5 scispace.com

Fluorescence Spectroscopy for Trace Detection and Molecular Environment Sensing

Fluorescence spectroscopy offers superior sensitivity compared to UV-Vis absorption, making it ideal for trace detection. Niclosamide itself is not strongly fluorescent, but a highly sensitive method has been developed based on its chemical modification. nih.gov This method involves the reduction of the nitro group of Niclosamide to an amino group using zinc and hydrochloric acid (Zn/HCl). The resulting amino-derivative is a highly fluorescent compound. nih.gov

The fluorescence of this derivative can be measured at an emission wavelength (λem) of 444 nm following excitation at a wavelength (λex) of 275 nm. nih.gov The sensitivity of this method can be further improved by a factor of 100-150% through the use of micelle-enhancers like Tween-80 or carboxymethylcellulose (CMC). nih.gov This technique is sensitive enough to achieve a limit of detection (LOD) as low as 0.008 µg/mL. nih.gov Fluorescence spectroscopy is also used in research to probe the molecular environment of Niclosamide, for example, in studies of its binding interactions with proteins like serum albumin. researchgate.net

Table 3: Fluorescence Spectroscopy Data for the Amino-Derivative of Niclosamide

ParameterValueConditionsReference
Excitation Wavelength (λex)275 nmPost-reduction with Zn/HCl nih.gov
Emission Wavelength (λem)444 nmPost-reduction with Zn/HCl nih.gov
Linearity Range0.5 - 5 µg/mLWith CMC as enhancer nih.gov
Limit of Detection (LOD)0.008 µg/mLWith CMC as enhancer nih.gov
Limit of Quantification (LOQ)0.03 µg/mLWith CMC as enhancer nih.gov

Electrochemical Detection Methods for this compound Analysis

Electrochemical methods offer a sensitive, cost-effective, and rapid approach for the determination of Niclosamide. These techniques are based on the compound's electrochemical activity, specifically the reduction of its nitro group. rsc.orgresearchgate.net Voltammetric methods, such as square-wave voltammetry and differential pulse voltammetry, are commonly employed. rsc.orgcomu.edu.tr

The electrochemical reduction of Niclosamide has been investigated using various types of electrodes, including glassy carbon electrodes (GCE) and disposable pencil graphite (B72142) electrodes (PGE). rsc.orgcomu.edu.tr Studies have shown that PGEs can offer enhanced sensitivity and lower costs compared to traditional GCEs. comu.edu.trpsecommunity.org The process typically involves an initial irreversible reduction of the nitro group (NO₂) to a hydroxylamine (B1172632) group (NHOH). rsc.orgresearchgate.net Subsequent reversible peaks may be observed, corresponding to the two-electron process between the hydroxylamine and nitroso (NO) groups. rsc.orgresearchgate.net

Optimization of experimental parameters such as pH, buffer composition, and voltammetric settings is critical for achieving high sensitivity and selectivity. rsc.orgresearchgate.net Research has demonstrated that these methods can achieve low detection limits, making them suitable for various applications. For instance, a square-wave voltammetry method using a GCE achieved a detection limit of 2.05 × 10⁻⁸ mol dm⁻³. rsc.orgresearchgate.net Another study utilizing a disposable pencil graphite electrode reported a detection limit of 0.015 µM. comu.edu.tr Indirect determination methods have also been developed, which involve the chemical reduction of Niclosamide's nitro group, followed by diazotization and subsequent electrochemical reduction of the diazonium salt at a gold electrode. researchgate.net

TechniqueElectrodeMatrix / MediumLinear RangeLimit of Detection (LOD)Reference
Square-Wave VoltammetryGlassy Carbon Electrode (GCE)Aqueous Buffer (pH 8.5)5 × 10⁻⁸–1 × 10⁻⁶ mol dm⁻³2.05 × 10⁻⁸ mol dm⁻³ rsc.orgresearchgate.net
Differential Pulse VoltammetryPencil Graphite Electrode (PGE)Britton-Robinson Buffer (pH 7.0)0.05 µM–10 µM0.015 µM comu.edu.tr
Differential Pulse Voltammetry (Indirect)Gold Electrode (AuE)Aqueous Solution(1.0–3.487) x 10⁻⁴ MNot Reported researchgate.net
Batch Injection AnalysisGlassy Carbon Electrode (GCE)Aqueous SolutionNot Reported8 x 10⁻⁷ M nih.gov

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the highly selective and sensitive quantification of Niclosamide in complex biological and environmental matrices. nih.gov These methods combine the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, providing excellent specificity and low detection limits. researchgate.net

LC-MS/MS methods for Niclosamide analysis typically utilize reverse-phase chromatography with columns such as C18 or phenyl columns. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (like ammonium formate or ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol. nih.govnih.govrsc.org Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source operating in the negative ion mode. nih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), where the transition of a specific precursor ion to a product ion is monitored, significantly enhancing selectivity. nih.gov

These methods have been successfully developed and validated for Niclosamide determination in various matrices, including rat and dog plasma, water, and aquatic animal tissues. nih.govrsc.orgresearchgate.net The reported linearity ranges are broad, often spanning several orders of magnitude, with lower limits of quantification (LLOQ) in the low ng/mL or µg/kg range. nih.govresearchgate.netresearchgate.net For example, a validated method for rat and dog plasma reported linearity from 1 ng/mL to 3000 ng/mL and 1 ng/mL to 1000 ng/mL, respectively. nih.govnih.gov Another method for water analysis achieved an LLOQ 20 times lower than previously reported LC-MS/MS methodologies. researchgate.netrsc.org

MatrixChromatographic ColumnMobile PhaseIonization/ModeLinear RangeReference
Rat PlasmaXDB-phenyl (5 µm, 2.1 × 50 mm)10 mM Ammonium Formate in Water:Acetonitrile (30:70, v/v)ESI Negative1–3000 ng/mL nih.govnih.gov
Dog PlasmaKinetex® C18 (5 µm, 2.1 × 500 mm)5 mM Ammonium Acetate:Methanol (30:70, v/v)ESI Negative1–1000 ng/mL nih.govnih.gov
WaterCore Shell ColumnMethanol/Water GradientNot SpecifiedNot Specified (LLoQ 20x lower than previous methods) researchgate.netrsc.org
Aquatic Animal TissueNot SpecifiedNot SpecifiedHeated ESI0.5–20 µg/kg (based on recovery studies) researchgate.net

Sample Preparation and Matrix Effects in the Analysis of this compound

Effective sample preparation is a critical step to remove interfering components from the matrix, concentrate the analyte, and ensure the accuracy and reproducibility of the analytical method. chromatographyonline.com The choice of sample preparation technique depends heavily on the complexity of the matrix being analyzed. nih.govresearchgate.net

For biological fluids like plasma, a straightforward protein precipitation method is often sufficient. nih.govresearchgate.net This typically involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. nih.govresearchgate.net After centrifugation, the supernatant containing Niclosamide can be directly injected into the LC-MS/MS system. researchgate.net

For more complex solid matrices such as animal tissues, soil, or food products, more elaborate extraction and clean-up procedures are required. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for Niclosamide analysis. researchgate.netquechers.eu A modified QuEChERS procedure for aquatic animal tissue involves extraction with ammoniated acetonitrile, followed by the addition of anhydrous magnesium sulfate to remove water. researchgate.net A further clean-up step using a sorbent like octadecylsilane (B103800) (C18) is then performed to remove remaining interferences. researchgate.net

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when using ESI. chromatographyonline.comrsc.org These effects arise from co-eluting endogenous compounds in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com The presence of lipids, salts, and other components can significantly impact the analytical results. researchgate.net Strategies to mitigate matrix effects include optimizing the sample clean-up procedure to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, and using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. chromatographyonline.com Evaluating the matrix effect early in method development is crucial for ensuring the reliability of quantitative results. researchgate.net

Environmental Fate and Degradation Studies of C12h9cl2no2 Compounds

Abiotic Transformation Pathways of C12H9Cl2NO2

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis.

Niclosamide (B1684120) is a photosensitive compound that degrades upon exposure to sunlight and ultraviolet (UV) light. wisdomlib.org Studies show that its degradation is significantly influenced by pH. For instance, photolysis in a pH 5 buffer is 1.5 times faster than in a pH 7 buffer and 4.3 times faster than in a pH 9 buffer. researchgate.netnih.gov Under artificial sunlight, less than 50% of the parent compound remained after 24 hours of exposure on silica (B1680970) gel plates. nih.gov The photodegradation process can be extensive, leading to the cleavage of both aromatic rings and the formation of carbon dioxide and various aliphatic acids like oxalic acid, maleic acid, and glyoxylic acid. nih.gov One of the initial photodegradation products can be 2-chloro-4-nitroaniline (B86195), which itself is subject to further breakdown. mdpi.comnih.gov

Table 1: Photolytic Degradation of Niclosamide

ConditionObservationReference
Artificial Sunlight (on silica gel)<50% of Niclosamide remained after 24 hours. nih.gov
Aqueous Solution (pH 5)Fastest rate of photolysis. researchgate.netnih.gov
Aqueous Solution (pH 7)1.5 times slower than at pH 5. nih.gov
Aqueous Solution (pH 9)4.3 times slower than at pH 5. nih.gov

Niclosamide's stability is highly dependent on pH. It is susceptible to hydrolysis, particularly in alkaline conditions. wisdomlib.org The rate of hydrolysis increases as the pH rises above 4. wisdomlib.org In alkaline solutions (e.g., 0.1M sodium hydroxide), degradation is rapid, breaking the amide bond to form primary metabolites. wisdomlib.orgresearchgate.net Conversely, under acidic and neutral conditions in the dark, hydrolysis is negligible over extended periods. nih.gov Some studies indicate that while hydrolysis plays a role, it is minor compared to microbial degradation in natural water and sediment systems. researchgate.net

Biotic Degradation Mechanisms of this compound

Biodegradation is considered the principal mechanism for Niclosamide's dissipation in the environment, carried out by a diverse range of microorganisms. acs.orgmdpi.com

Both aerobic and anaerobic microorganisms are capable of degrading Niclosamide. acs.orgresearchgate.net The degradation generally follows first-order kinetics in soil. acs.org A primary and major degradation product formed through the reduction of the nitro group is Aminoniclosamide (2′,5-dichloro-4′-aminosalicylanilide). researchgate.net This metabolite can account for over 50% of the extractable residues from sediments, with greater amounts forming under anaerobic conditions. researchgate.net

Another significant degradation pathway is the hydrolytic cleavage of the amide bond, yielding 5-chlorosalicylic acid (CSA) and 2-chloro-4-nitroaniline (CNA). wisdomlib.orgresearchgate.netwisdomlib.org Further breakdown of these primary metabolites can lead to a series of other intermediate products. In rhizosphere soil, identified intermediates include 2-chloro-4-nitrophenol, 2,5-dihydroxy benzoic acid, and 2-chloro-p-phenylenediamine. acs.org

Table 2: Major Microbial Degradation Metabolites of Niclosamide

Metabolite NameFormation PathwayEnvironmental CompartmentReference
AminoniclosamideReduction of nitro groupSediment, Water researchgate.net
5-chlorosalicylic acid (CSA)Hydrolysis of amide bondSoil, Water acs.orgresearchgate.netwisdomlib.org
2-chloro-4-nitroaniline (CNA)Hydrolysis of amide bondSoil, Water acs.orgresearchgate.netwisdomlib.org
2-chloro-4-nitrophenolFurther degradationRhizosphere Soil acs.org

The biotransformation of Niclosamide is initiated by specific microbial enzymes. The reduction of the nitro group to form Aminoniclosamide is carried out by nitroreductases. mdpi.comresearchgate.net The hydrolysis of the amide linkage is facilitated by amidase or hydrolase enzymes. nih.gov Furthermore, cytochrome P450 enzymes, such as CYP1A2 found in some bacteria, can catalyze the hydroxylation of Niclosamide to form 3-hydroxyniclosamide. mdpi.comresearchgate.netresearchgate.net Engineered bacterial strains expressing specific cytochrome P450 mutants have shown enhanced production of this hydroxylated metabolite compared to human liver microsomes. nih.gov

Sorption and Leaching Behavior of this compound in Environmental Media

The mobility of Niclosamide in the environment is significantly limited by its strong tendency to adsorb to soil and sediment particles. acs.org This sorption is influenced by the organic matter content and pH of the medium. researchgate.net Sediments with higher organic content exhibit greater adsorption. researchgate.net

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for Niclosamide is reported to be high, with a value of 3111 ± 1552, indicating low mobility and a low potential for leaching into groundwater. acs.org Desorption studies confirm this strong binding, as only a very small percentage (0.3% to 1.7%) of the sorbed compound could be removed by shaking with water. acs.org Despite its low leaching potential, Niclosamide can still be transported in soil through water, particularly during initial phases after application in moist soil. acs.orgmdpi.com

Table 3: Sorption Coefficient of Niclosamide

ParameterValueImplicationReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)3111 ± 1552Strong sorption to soil/sediment, low mobility. acs.org

Bioaccumulation and Biodegradation Potential Assessments of this compound Analogs

The bioaccumulation and biodegradation potential of chemical substances are critical determinants of their environmental risk. For the this compound chemical class, extensive data from the analog compound niclosamide (C13H8Cl2N2O4), a chlorinated salicylanilide (B1680751), offers significant insights.

Studies on niclosamide reveal that its bioaccumulation in fish is not expected to be significant due to rapid metabolism and elimination. epa.gov Research involving 14C-labeled niclosamide has shown that while invertebrates and fish can rapidly accumulate residues from the water, they also eliminate approximately 90% of these residues within 48 hours of being transferred to clean water. researchgate.netusgs.gov The uptake in fish is thought to occur primarily through the branchial epithelium, with deposition observed in tissues such as plasma, brain, liver, heart, muscle, and bile. nih.gov

Biodegradation is a primary pathway for the dissipation of niclosamide in the environment. acs.org Microbial activity plays a significant role in its degradation in both soil and aquatic systems. researchgate.netusgs.govacs.org The degradation of niclosamide in soil has been found to follow first-order kinetics. researchgate.netacs.orgnih.gov Environmental factors such as the presence of microorganisms, higher temperatures, and higher moisture levels can accelerate this degradation process. nih.gov In aquatic environments, niclosamide degrades rapidly in natural water and sediment, a process largely attributed to microbial action, whereas hydrolysis plays a minor role. usgs.gov

The primary degradation product of niclosamide under both aerobic and anaerobic conditions is aminoniclosamide. usgs.govnih.gov Other identified transformation products include 2-chloro-4-nitroaniline and 5-chlorosalicylic acid, which are formed through amide hydrolysis, particularly under the influence of light. researchgate.net In soil-plant systems, niclosamide can be absorbed by plant roots and translocated to the stems and leaves, where it degrades into a series of aromatic intermediate products. acs.org

Table 1: Bioaccumulation and Biodegradation of Niclosamide (Analog for this compound Compounds)

ParameterFindingReference(s)
Bioaccumulation
Fish AccumulationNot expected to be significant due to rapid dissipation. epa.gov
Uptake in Aquatic OrganismsRapid uptake by invertebrates and fish, reaching equilibrium within 24 hours. researchgate.netusgs.gov
Elimination in Aquatic OrganismsAbout 90% of accumulated residues lost within 48 hours in clean water. researchgate.netusgs.gov
Biodegradation
Primary Degradation PathwayMicrobial degradation is the main path in soil and aquatic systems. researchgate.netusgs.govacs.org
Degradation Kinetics in SoilFollows first-order kinetics. researchgate.netacs.orgnih.gov
Influencing FactorsAccelerated by microorganisms, high temperature, and high moisture. nih.gov
Half-life in Aquatic SedimentsReported half-lives of 1.1 and 3.9 days in pond and river sediments, respectively. nih.gov
Major Degradation ProductAminoniclosamide. usgs.govnih.gov
Other Transformation Products2-chloro-4-nitroaniline, 5-chlorosalicylic acid. researchgate.netacs.org

Analytical Monitoring of this compound and its Transformation Products in Environmental Samples

Effective environmental monitoring requires robust analytical methods to detect and quantify the parent compound and its key transformation products in various environmental matrices. For this compound compounds and their analogs like niclosamide, a range of analytical techniques have been developed and validated.

High-performance liquid chromatography (HPLC) is a commonly employed technique. acs.orgepa.gov For instance, an HPLC-UV method has been validated for the determination of niclosamide in water and sediment. epa.gov The analysis of niclosamide and its degradation products in soil and plant samples has been successfully carried out using HPLC-MS/MS (Mass Spectrometry). acs.org

More advanced methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer high sensitivity and rapid analysis. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with UPLC-MS/MS has been validated for the determination of quinoid niclosamide in water, rice, and soil. tandfonline.com This method provides low limits of detection, making it suitable for trace residue analysis. tandfonline.com Similarly, a direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of niclosamide and its primary degradates (2-chloro-4-nitroaniline, aminoniclosamide, hydroxyniclosamide, and 5-chlorosalicylic acid) in water. researchgate.net

For the broader class of quinoline (B57606) carboxylic acids, which share structural similarities with some this compound isomers, magnetic solid-phase extraction coupled with HPLC has been utilized for their determination in complex matrices like honey. researchgate.net Gas chromatography (GC) with an electron capture detector (ECD) is another technique used for the analysis of certain chlorinated quinoline carboxylic acids in water after derivatization. epa.gov

Table 2: Analytical Methods for Niclosamide and Related Compounds

Analyte(s)MatrixAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference(s)
NiclosamideWater, SedimentHPLC-UVLOQ: 0.0200 mg/L (water), 0.200 mg/kg (sediment) epa.gov
Niclosamide and degradation productsSoil, PlantsHPLC-MS/MSLOD: 0.3 µg/kg, LOQ: 0.9 µg/kg acs.org
Quinoid NiclosamideWater, Rice, SoilQuEChERS UPLC-MS/MSLOD: < 0.1 µg/kg, LOQ: 5 µg/kg tandfonline.com
Niclosamide and primary degradatesWaterDirect injection LC-MS/MSNot specified researchgate.net
Quinolone Carboxylic AcidsHoneyMagnetic Solid-Phase Extraction HPLC-UVLOD: ≤0.06 ng/mL, LOQ: ≤0.20 ng/mL researchgate.net
3,7-dichloro-8-quinoline carboxylic acidDrinking WaterGC-ECD (after derivatization)Not specified epa.gov

Emerging Research Frontiers and Future Directions for C12h9cl2no2 Chemistry

Integration of Artificial Intelligence and Machine Learning in C12H9Cl2NO2 Research

The synergy between computational power and chemical research is paving the way for accelerated discovery and a deeper understanding of this compound, particularly Niclosamide (B1684120) and its derivatives.

Predictive Modeling for Synthesis and Reactivity

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting the outcomes of chemical reactions and the properties of novel compounds. tijer.orgnih.gov In the context of this compound, these technologies are being employed to:

Identify Novel Therapeutic Uses: Machine learning algorithms have been instrumental in drug repurposing initiatives. By analyzing vast datasets of biological and chemical information, AI models have identified Niclosamide as a potential candidate for treating various diseases, including cancers and viral infections like COVID-19. tandfonline.comeurekalert.org For instance, a deep-learning model, CoV-KGE, which constructs a knowledge graph from millions of scientific publications, successfully identified Niclosamide as a potential anti-COVID-19 drug. tandfonline.com

Predict Physicochemical Properties: AI algorithms can forecast key properties of new this compound derivatives, such as solubility, bioavailability, and toxicity, even before they are synthesized. tijer.orgnih.gov This predictive capability allows researchers to prioritize the synthesis of molecules with the most promising drug-like characteristics, saving time and resources. nih.gov For example, in silico models have been used to predict the physicochemical properties of novel Niclosamide derivatives, guiding the selection of candidates for further development. ekb.eg

Optimize Molecular Structures: Generative AI models can design entirely new this compound-based molecules with desired functionalities. tijer.org Techniques like generative adversarial networks (GANs) can propose novel chemical structures that are likely to bind to a specific biological target. tijer.org Furthermore, quantitative structure-activity relationship (QSAR) models are being used to understand how different chemical modifications to the Niclosamide scaffold affect its biological activity, guiding the design of more potent analogs. mdpi.comnih.gov A 3D-QSAR study on Niclosamide analogs helped in understanding the relationship between their 3D chemical structures and their anti-proliferative activity against prostate cancer cells. mdpi.comnih.gov

Automated Spectral Analysis and Structure Elucidation

Accelerating Data Interpretation: AI tools can rapidly analyze raw spectral data, identify key patterns, and suggest potential molecular structures, reducing the time required for manual interpretation.

Enhancing Accuracy: By comparing experimental spectra against large databases of known compounds, automated systems can help in the accurate identification and verification of newly synthesized this compound derivatives.

Facilitating High-Throughput Analysis: In conjunction with high-throughput synthesis, automated spectral analysis can enable the rapid characterization of large libraries of this compound analogs.

Novel Applications of this compound as Research Probes or Chemical Tools

Beyond its therapeutic potential, Niclosamide is being increasingly utilized as a chemical probe to investigate complex biological processes. Its ability to modulate multiple signaling pathways makes it a valuable tool for dissecting cellular mechanisms. frontiersin.orgacs.org

Recent studies have employed Niclosamide to:

Analyze Host-Pathogen Interactions: Niclosamide has been used as a chemical probe to study how viruses, such as SARS-CoV-2, manipulate the host cell's lipid metabolism to facilitate their replication. frontiersin.orgnih.govresearchgate.netnih.gov These studies provide insights into the fundamental biology of viral infection and can help identify new therapeutic targets.

Investigate Cellular Signaling Pathways: Due to its inhibitory effects on pathways like Wnt/β-catenin, STAT3, and mTOR, Niclosamide serves as a tool to study the roles of these pathways in cancer and other diseases. mdpi.comfrontiersin.orgmdpi.com For example, it has been used to explore the consequences of inhibiting these pathways in various cancer cell lines. mdpi.com

Explore Metabolic Processes: As a mitochondrial uncoupler, Niclosamide can be used to probe the intricacies of cellular metabolism and its role in disease states. mdpi.comfrontiersin.org

The table below summarizes key signaling pathways modulated by Niclosamide, highlighting its utility as a research probe.

Signaling PathwayBiological ProcessResearch Application
Wnt/β-cateninEmbryonic development, cell proliferationInvestigating cancer progression mdpi.comfrontiersin.orgmdpi.com
STAT3Cell growth, apoptosisStudying cancer cell survival and proliferation mdpi.commdpi.com
mTORCell growth, metabolismExploring cancer therapeutics and metabolic diseases mdpi.commdpi.com
NF-κBInflammation, immune responseUnderstanding inflammatory processes in cancer frontiersin.orgmdpi.com
AutophagyCellular homeostasis, degradationAnalyzing viral replication mechanisms frontiersin.orgbiorxiv.org

Exploration of this compound in Advanced Materials Science

The field of materials science is beginning to explore the integration of this compound, primarily through the development of novel formulation and delivery systems to overcome its inherent limitations, such as poor water solubility. dovepress.comnih.govresearchgate.net

Key research areas include:

Nanohybrid Formulations: Researchers are developing nanohybrid materials incorporating Niclosamide to enhance its bioavailability and therapeutic performance. nih.govresearchgate.net These advanced materials can improve drug delivery, enabling targeted and sustained release. nih.gov

Nanoparticle-Based Delivery: Encapsulating Niclosamide within nanoparticles is a promising strategy to improve its solubility and pharmacokinetic profile. mdpi.com This approach is being investigated to enhance its efficacy in cancer therapy.

Electrospraying Techniques: Electrospraying is being used to produce micro and nano-sized particles of Niclosamide, which can improve its dissolution and delivery characteristics. mdpi.com

These advancements in materials science are crucial for translating the diverse biological activities of Niclosamide into effective clinical applications. nih.gov

Development of High-Throughput Screening Methodologies for this compound Interactions

High-throughput screening (HTS) has been a cornerstone in identifying the novel biological activities of Niclosamide and its derivatives. frontiersin.orgbiorxiv.orgresearchgate.net HTS assays allow for the rapid testing of large libraries of chemical compounds for their effects on specific biological targets or cellular processes.

Examples of HTS in this compound research include:

Identification of Novel Activities: HTS campaigns were instrumental in the initial discovery of Niclosamide's anticancer and antiviral properties. frontiersin.orgresearchgate.netnih.gov For example, a high-throughput screen using a HIF1α-based luciferase reporter system identified Niclosamide as an inhibitor of this key cancer-related signaling pathway. frontiersin.org

Screening for Derivative Efficacy: Cell-based HTS assays are widely used to evaluate the biological activity of newly synthesized Niclosamide derivatives. biorxiv.orgresearchgate.net A luciferase-based HTS assay was developed to screen for compounds that selectively induce the degradation of the Mcl-1 protein, a key survival factor in some cancers. This screen identified a family of Niclosamide derivatives with this desired activity. biorxiv.orgresearchgate.netbiorxiv.org

Assessing Interactions with Biological Targets: HTS methodologies are employed to understand how Niclosamide and its analogs interact with specific proteins or pathways. Quantitative HTS (qHTS) has been used to identify Niclosamide as an inhibitor of anthrax-induced cell death and to characterize its activity against various flaviviruses. nih.govnih.gov

The following table provides examples of HTS assays used in Niclosamide research.

HTS Assay TypePurposeKey Finding
Luciferase Reporter AssayIdentify inhibitors of specific signaling pathwaysNiclosamide inhibits HIF1α and Wnt signaling frontiersin.org
Cell Viability AssayScreen for compounds with anti-cancer activityNiclosamide preferentially inhibits ovarian tumor-initiating cells researchgate.net
Mechanistic Cell-Based ScreenDiscover modulators of protein stabilityNiclosamide derivatives induce Mcl-1 degradation biorxiv.orgresearchgate.net
Antiviral AssayIdentify inhibitors of viral replicationNiclosamide inhibits the replication of various viruses, including ZIKV and MERS-CoV nih.gov

Design and Synthesis of this compound Hybrid Molecules with Enhanced Properties

A major focus of current research is the rational design and synthesis of novel this compound derivatives and hybrid molecules to improve upon the parent compound's properties. mdpi.comfrontiersin.orgdovepress.com The primary goals of these synthetic efforts are to enhance solubility, metabolic stability, and biological potency while potentially reducing toxicity. mdpi.comnih.govdovepress.com

Key strategies in the design and synthesis of these new molecules include:

Structural Modifications: Researchers are systematically altering the chemical structure of Niclosamide to understand structure-activity relationships (SAR). mdpi.commdpi.comresearchgate.net Modifications to the salicylanilide (B1680751) scaffold, such as replacing the nitro group with other substituents like trifluoromethyl or pentafluorosulfanyl groups, have led to derivatives with enhanced anticancer and antifungal activities. mdpi.com

Creation of Hybrid Molecules: The concept of molecular hybridization involves combining the pharmacophoric features of Niclosamide with those of other bioactive molecules to create a single new entity with potentially synergistic or enhanced properties.

Improving Physicochemical Properties: A significant challenge with Niclosamide is its poor water solubility, which limits its bioavailability. dovepress.com The synthesis of salt forms, such as Niclosamide ethanolamine (B43304) (NEN), and the addition of moieties like O-alkylamino tethers have been shown to dramatically improve solubility. mdpi.comdovepress.com

The table below showcases some examples of synthesized Niclosamide derivatives and their enhanced properties.

Derivative/Hybrid MoleculeModificationEnhanced Property
Niclosamide Ethanolamine (NEN)Salt formationImproved solubility and bioavailability mdpi.com
O-alkylamino-tethered derivativesAddition of an O-alkylamino side chainIncreased solubility and potent anticancer activity dovepress.com
Sulfanyl-substituted derivativesReplacement of the nitro group with SF5 or SCF3Enhanced anticancer and antifungal activities mdpi.com
Compound 5 (in SARS-CoV-2 study)Modification of the aniline (B41778) ringImproved anti-SARS-CoV-2 efficacy and metabolic stability nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for C12H9Cl2NO2, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via esterification or substitution reactions on quinoline derivatives. Key steps include chlorination at the 4,7-positions and ester group introduction. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column chromatography). Monitor reaction progress via TLC and confirm purity using HPLC with UV detection (λ = 254 nm) .

Q. How is C12H9Cl2NO2 characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use <sup>1</sup>H/ <sup>13</sup>C NMR to confirm substituent positions (e.g., methyl and ester groups) and chlorine integration. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 8.5860 Å, b = 19.9082 Å, c = 7.1304 Å, and β = 100.262° .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystal structure parameters for C12H9Cl2NO2?

  • Methodological Answer : Discrepancies (e.g., unit cell dimensions or space groups) may arise from polymorphic variations or experimental conditions. Validate data by:

  • Repeating SCXRD under standardized conditions (e.g., 298 K, MoKα radiation).
  • Cross-referencing with Cambridge Structural Database (CSD) entries.
  • Performing Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. What experimental designs are suitable for assessing the photodegradation pathways of C12H9Cl2NO2 under environmental conditions?

  • Methodological Answer :

  • Photolysis Setup : Use a solar simulator (λ > 290 nm) with quartz reactors. Monitor degradation kinetics via GC-ECD or LC-MS.
  • Quencher Studies : Add NO3<sup>-</sup>, NO2<sup>-</sup>, Fe<sup>2+</sup>/Fe<sup>3+</sup> to identify reactive oxygen species (ROS) involvement.
  • Product Identification : Isolate intermediates (e.g., monochlorinated or demethylated derivatives) via preparative TLC and characterize using HRMS/MS .

Q. How should researchers analyze conflicting data on synthesis yields or reaction efficiency for C12H9Cl2NO2?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Source Evaluation : Compare protocols for catalyst purity, solvent grade, and temperature control.
  • Statistical Validation : Use ANOVA to assess yield variability across replicates.
  • Mechanistic Reassessment : Probe side reactions (e.g., hydrolysis of ester groups) via <sup>1</sup>H NMR or kinetic studies .

Methodological Frameworks for Rigorous Research

Q. What frameworks ensure robust experimental design for studying C12H9Cl2NO2’s reactivity?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example:

  • Feasible : Use computational tools (DFT) to predict reaction pathways before lab work.
  • Novel : Investigate understudied interactions (e.g., halogen bonding in crystal packing).
  • Relevant : Align with environmental chemistry goals (e.g., persistence of chlorinated quinolines) .

Q. How to structure a research manuscript on C12H9Cl2NO2 to emphasize scientific rigor?

  • Answer :

  • Results Section : Present crystallographic data (R-factors, CCDC deposition numbers) and statistical analyses (e.g., error bars for degradation rates).
  • Discussion : Contrast findings with prior studies (e.g., photostability vs. procymidone analogs).
  • Conclusion : Highlight unresolved questions (e.g., metabolic pathways in biological systems) .

Data Reporting and Validation

Q. What are best practices for validating spectroscopic data of C12H9Cl2NO2?

  • Answer :

  • Reproducibility : Share raw NMR/FID files and crystal refinement details (CIF) in supplementary materials.
  • Cross-Validation : Compare experimental IR spectra with computational simulations (e.g., Gaussian09) .

Q. How to address nomenclature inconsistencies (e.g., CAS number variations) for C12H9Cl2NO2 in publications?

  • Answer : Clarify structural descriptors (e.g., substitution patterns on quinoline) and cite IUPAC names (e.g., ethyl 4,7-dichloroquinoline-3-carboxylate). Use PubChem or Reaxys to resolve CAS discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.